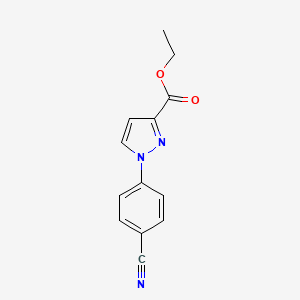

ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester featuring a 4-cyanophenyl substituent at the 1-position of the pyrazole ring and an ethyl carboxylate group at the 3-position. The cyano group (-CN) is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name |

ethyl 1-(4-cyanophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-7-8-16(15-12)11-5-3-10(9-14)4-6-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTYJJTTWROQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pyrazole derivatives, which are known for their biological activities.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Reaction with Aryl Halides : this compound can be synthesized by reacting ethyl 1H-pyrazole-3-carboxylate with aryl halides using copper catalysis. This method typically yields high purity and good yields (up to 77%) under optimized conditions .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Copper-catalyzed reaction with aryl halides | 77% | Toluene, 110°C, 2h |

Pharmaceutical Applications

The compound has garnered attention for its potential pharmaceutical applications, particularly as a modulator of biological pathways.

Androgen Receptor Modulation

Recent studies indicate that derivatives of pyrazole compounds, including this compound, exhibit activity as androgen receptor (AR) modulators. This characteristic is particularly relevant for the treatment of prostate cancer and other AR-dependent malignancies. The structural modifications of pyrazoles can enhance their potency and selectivity towards AR .

Case Study: Prostate Cancer Treatment

In a study involving various pyrazole derivatives, this compound was identified as a promising candidate for further development due to its significant AR antagonistic activity. The compound demonstrated efficacy in preclinical models of prostate cancer, suggesting its potential as a therapeutic agent .

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : The compound's ability to modulate androgen receptors positions it as a candidate for anticancer therapies.

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives may exhibit anti-inflammatory effects, although specific data for this compound is limited.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Carboxylates

Structural Modifications and Substituent Effects

Substituents on the Phenyl Ring

- Electron-Withdrawing Groups (EWGs): 4-Cyanophenyl (Target Compound): The cyano group enhances electrophilic reactivity and may improve binding affinity in biological systems. 4-Chlorophenyl (8j, ; ): Chlorine substituents increase molecular weight and polarity, as seen in compounds like ethyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-4-methyl-1H-pyrazole-3-carboxylate (mp 106–108°C) .

Substituents on the Pyrazole Ring

- Carboxylate Esters: Ethyl vs. Functionalized Side Chains: Compounds like ethyl 5-[2-(benzyloxy)-2-oxoethyl]-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (8h, ) introduce additional ester or ether groups, which can modulate metabolic stability .

Physical and Spectral Properties

Melting Points and Solubility

- Hydroxyphenyl Derivatives (30f, ): Higher melting points (e.g., 199–200°C for 30f) due to hydrogen bonding from -OH groups .

Spectroscopic Data

- NMR Shifts: Pyrazole protons in analogs like ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate () resonate at δ 6.5–7.5 ppm, while ester carbonyls appear near δ 165–170 ppm . The 4-cyanophenyl group would likely show a distinct aromatic signal (δ ~7.6–7.8 ppm) and a nitrile peak at δ ~110–120 ppm in ¹³C NMR .

- HRMS: Molecular ion peaks for ethyl pyrazole carboxylates typically align with calculated values (e.g., [M+H]+ = 339.1 for 30f) .

Antiproliferative Activity ()

Data Tables: Key Comparisons

Table 1. Substituent Effects on Physical Properties

Biological Activity

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate group at the 3-position and a cyanophenyl substituent. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The presence of the cyano group enhances its reactivity, making it a valuable candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through cyclization reactions and subsequent esterification processes.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : This compound has shown efficacy against both bacterial and fungal strains. Studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory potential. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, with selectivity profiles suggesting it may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives, including this compound, may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites on proteins involved in disease pathways. For example, the inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazole ring or substituents can significantly alter its biological activity.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-(4-cyanobenzyl)-1H-pyrazole-3-carboxylate | C_{13}H_{12}N_2O_2 | Methyl group instead of ethyl |

| Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate | C_{13}H_{12}F N_2O_2 | Fluorine substitution enhances reactivity |

| Ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylate | C_{13}H_{12}N_2O_2 | Different position of cyano group on the pyrazole |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of experiments were conducted on various synthesized pyrazole derivatives, including this compound, revealing effective inhibition against multiple bacterial strains .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that compounds similar to this compound exhibited significant edema reduction in animal models, indicating potent anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be improved?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or via multicomponent reactions. For this compound, a plausible route is the reaction of 4-cyanophenylhydrazine with ethyl acetoacetate under acidic conditions. Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., acetic acid or p-TsOH). To optimize yields:

Q. How can the molecular structure and purity of this compound be validated experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation. For example, similar pyrazole derivatives (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) were characterized using single-crystal X-ray diffraction (space group P1, a = 7.2440 Å, b = 11.0798 Å) .

- Spectroscopy : Use - and -NMR to confirm functional groups (e.g., ester carbonyl at ~165 ppm, pyrazole protons at δ 6.5–8.5 ppm). LC-MS can verify molecular ion peaks and purity (>95%) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicological data for this compound are unavailable, pyrazole derivatives often require:

- PPE: Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to potential cyanide release from the 4-cyanophenyl group.

- Waste disposal: Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the 4-cyanophenyl substituent in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- The electron-withdrawing cyano group activates the pyrazole ring toward nucleophilic attack at the 4-position.

- Fukui indices identify electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at the pyrazole C-5 position) .

- Compare with experimental results from analogs like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, where substituents alter reaction pathways .

Q. How do structural modifications (e.g., replacing the ester group with amides) affect biological activity in related pyrazole derivatives?

- Case study : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate showed enhanced anti-inflammatory activity compared to its ethyl ester analog due to improved solubility and hydrogen-bonding capacity .

- Methodology : Synthesize analogs, test in vitro assays (e.g., COX-2 inhibition), and correlate results with computational docking studies.

Q. How can contradictory literature data on pyrazole derivative stability be resolved?

Conflicting stability reports (e.g., hydrolysis rates of ester groups) may arise from solvent polarity or pH differences. To address this:

- Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH, pH 1–13).

- Use -NMR to track degradation products (e.g., carboxylic acid formation) .

- Compare with structurally similar compounds, such as ethyl 1-(6-hydroxy-3-pyridazinyl)pyrazole-4-carboxylate, which showed pH-dependent decomposition .

Q. What strategies are recommended for ecological risk assessment given the lack of ecotoxicological data?

- Read-across approach : Use data from analogs (e.g., pyrazole carboxylates with logP ~2.5) to estimate bioaccumulation potential.

- QSAR modeling : Predict toxicity endpoints (e.g., LC50 for Daphnia magna) using tools like ECOSAR .

- Experimental testing : Perform acute toxicity assays on model organisms (e.g., Vibrio fischeri bioluminescence inhibition) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing byproducts during synthesis?

Q. How can crystallography data inform the design of derivatives with improved solid-state properties?

- Analyze packing motifs (e.g., π-π stacking of 4-cyanophenyl groups) to predict melting points or solubility.

- For example, ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibited C–H···O interactions that stabilized its crystal lattice, influencing its dissolution rate .

Q. What in silico tools are recommended for predicting ADMET properties early in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.